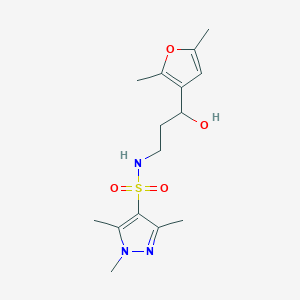

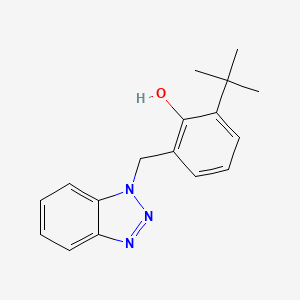

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .

Molecular Structure Analysis

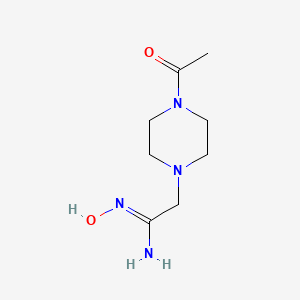

The compound likely contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms. It also contains a 2,5-dimethylfuran-3-yl group, which is a type of furan derivative .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds such as 2,5-dimethylfuran have been used in Diels–Alder reactions with ethylene to produce p-xylene .Scientific Research Applications

Synthesis and Biological Activities

The synthesis of new pyrazoline benzene sulfonamides has been explored for their potential biological activities. These compounds have been investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as for their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II). Although these compounds demonstrated lower tumor selectivity compared to reference compounds like 5-Fluorouracil and Melphalan, trimethoxy derivatives showed more selectivity than dimethoxy derivatives in cytotoxicity assays. Specifically, compound 6 exhibited the highest tumor selectivity values among the series, making it a lead molecule for further investigations. All synthesized compounds also showed significant carbonic anhydrase inhibitory activity, surpassing that of the reference compound acetazolamide, with inhibition constants ranging from 26.5 to 55.5 nM against hCA I and 18.9 to 28.8 nM against hCA II, respectively (Kucukoglu et al., 2016).

Antiproliferative and Antimicrobial Effects

Pyrazole-sulfonamide derivatives have also been designed and synthesized to evaluate their antiproliferative activities against various cell lines, including HeLa and C6. The studies revealed cell-selective effects against rat brain tumor cells (C6), with some compounds showing broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin. Moreover, these compounds have been assessed for their antimicrobial activities, indicating their potential as therapeutic agents in combating bacterial and fungal infections (Mert et al., 2014).

Inhibition of Carbonic Anhydrase and Acetylcholinesterase

Further studies have incorporated pyrazoline and sulfonamide pharmacophores in a single molecule, demonstrating potent inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds exhibited low cytotoxicity and tumor selectivity, making them good candidates for developing novel inhibitors with enhanced therapeutic profiles (Ozmen Ozgun et al., 2019).

properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-9-8-13(12(4)22-9)14(19)6-7-16-23(20,21)15-10(2)17-18(5)11(15)3/h8,14,16,19H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYCEXRLMDNBSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(N(N=C2C)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2578944.png)

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2578948.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)

![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)